molecular formula C18H24N2 B3240594 (2R,5R)-1,6-Diphenylhexane-2,5-diamine CAS No. 144186-34-5

(2R,5R)-1,6-Diphenylhexane-2,5-diamine

Cat. No. B3240594
CAS RN: 144186-34-5
M. Wt: 268.4 g/mol
InChI Key: CTVQBUFULGSGGL-QZTJIDSGSA-N
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Description

(2R,5R)-1,6-Diphenylhexane-2,5-diamine, also known as DPHD, is a chiral diamine that has been widely used in the synthesis of chiral ligands, catalysts, and materials. DPHD has a unique structure with two phenyl groups and two chiral centers, making it an important building block for the synthesis of various chiral compounds.

Scientific Research Applications

Enzyme Inhibition

(2R,5R)-6-Heptyne-2,5-diamine has been identified as an extremely potent inhibitor of mammalian ornithine decarboxylase, an enzyme critical in polyamine biosynthesis. It demonstrates greater potency than alpha-difluoromethylornithine, a widely used inhibitor in this context (Danzin, Casara, Claverie, Metcalf, & Jung, 1983). Additionally, (2R,5R)-6-heptyne-2,5-diamine's inhibition of L-ornithine decarboxylase in rat hepatoma cells results in decreased concentrations of all polyamines, affecting cell proliferation and viability (Mamont, Siat, Joder-Ohlenbusch, Bernhardt, & Casara, 1984).

Chiral Ligand Synthesis and Characterization

(2R,5R)-1,6-Diphenylhexane-2,5-diamine derivatives have been synthesized and characterized for applications in chiral ligand synthesis. These compounds, including various chiral bisferrocenyl ligands, demonstrate unique properties in solid-state circular dichroism (CD) spectra, which is significant for chiral recognition and molecular interaction studies (Huang Xiao, 2007).

Catalytic Applications

Certain derivatives of (2R,5R)-1,6-Diphenylhexane-2,5-diamine have been explored for their utility in catalysis. Chiral diamines, such as this compound, are key control elements in asymmetric synthesis and catalysis, highlighting their importance in creating enantiomerically pure compounds for pharmaceutical and chemical applications (Cardona & Goti, 2009).

properties

IUPAC Name

(2R,5R)-1,6-diphenylhexane-2,5-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2/c19-17(13-15-7-3-1-4-8-15)11-12-18(20)14-16-9-5-2-6-10-16/h1-10,17-18H,11-14,19-20H2/t17-,18-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTVQBUFULGSGGL-QZTJIDSGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(CCC(CC2=CC=CC=C2)N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C[C@@H](CC[C@H](CC2=CC=CC=C2)N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2R,5R)-1,6-Diphenylhexane-2,5-diamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2R,5R)-1,6-Diphenylhexane-2,5-diamine
Reactant of Route 2
(2R,5R)-1,6-Diphenylhexane-2,5-diamine
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(2R,5R)-1,6-Diphenylhexane-2,5-diamine
Reactant of Route 5
(2R,5R)-1,6-Diphenylhexane-2,5-diamine
Reactant of Route 6
(2R,5R)-1,6-Diphenylhexane-2,5-diamine

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